molecular formula C23H23BrN2O3 B10886110 2-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-methoxybenzyl)-N-(pyridin-3-ylmethyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(5-bromo-2-methoxybenzyl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B10886110
M. Wt: 455.3 g/mol
InChI Key: DCHRAUABAZUBDQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE is a complex organic compound that features a combination of benzodioxole, bromomethoxybenzyl, and pyridylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridylmethyl intermediates, followed by their coupling with the bromomethoxybenzyl group. Key steps may include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.

    Preparation of Pyridylmethyl Intermediate: This involves the alkylation of pyridine with a suitable alkyl halide.

    Coupling Reactions: The final step involves the coupling of the benzodioxole and pyridylmethyl intermediates with the bromomethoxybenzyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and pyridyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its complex structure.

Mechanism of Action

The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(5-BROMO-2-METHOXYBENZYL)-N-(3-PYRIDYLMETHYL)AMINE is unique due to its combination of benzodioxole, bromomethoxybenzyl, and pyridylmethyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C23H23BrN2O3

Molecular Weight

455.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine

InChI

InChI=1S/C23H23BrN2O3/c1-27-21-7-5-20(24)12-19(21)15-26(14-18-3-2-9-25-13-18)10-8-17-4-6-22-23(11-17)29-16-28-22/h2-7,9,11-13H,8,10,14-16H2,1H3

InChI Key

DCHRAUABAZUBDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4

Origin of Product

United States

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